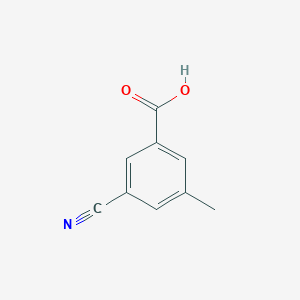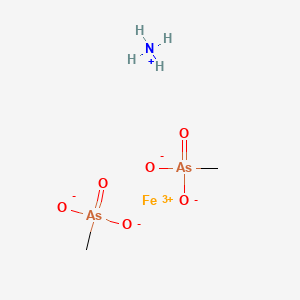
2-(4-Bromopyridin-2-YL)ethanol
Descripción general
Descripción
“2-(4-Bromopyridin-2-YL)ethanol” is a chemical compound with the molecular formula C6H6BrNO . It is a white to pale reddish-yellow to orange to brown solid or liquid .
Molecular Structure Analysis
The molecular structure of “2-(4-Bromopyridin-2-YL)ethanol” consists of a pyridine ring with a bromine atom at the 4th position and an ethanol group at the 2nd position .Physical And Chemical Properties Analysis
“2-(4-Bromopyridin-2-YL)ethanol” is a white to pale reddish-yellow to orange to brown solid or liquid . More specific physical and chemical properties like melting point, boiling point, and density were not found in the available resources.Aplicaciones Científicas De Investigación
Pyridylcarbene Formation
In the study of pyridylcarbene formation, 2-(4-Bromopyridin-2-yl)ethanol is noted as a product of the decomposition of 7-bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine, indicating its relevance in the formation of pyridylcarbene intermediates (Abarca, Ballesteros, & Blanco, 2006).
Heteroligand Cu(II) Complexes
This compound has been referenced in the study of heteroligand Cu(II) complexes with 2-halogenopyridines, highlighting its potential use in crystal structure analysis and non-covalent halogen interactions (Adonin et al., 2020).
Polymerization Processes
It is also involved in atom transfer radical dispersion polymerization processes, suggesting its utility in the synthesis of functional core micelles and block copolymers (Wan & Pan, 2007).
Protecting Group for Carboxylic Acids
2-(Pyridin-2-yl)ethanol, a related compound, serves as a protecting group for methacrylic acid, which can be removed chemically or thermally after polymerization (Elladiou & Patrickios, 2012).
Chemoenzymatic Synthesis
The compound is also mentioned in the context of lipase-catalyzed asymmetric acylation, which is significant in the chemoenzymatic synthesis of furan-based alcohols (Hara et al., 2013).
Reactivity with Ammonia
Another study investigates its reactivity with ammonia in different solvents, providing insight into substitution reactions in halogeno-derivatives of pyridine (Hertog & Jouwersma, 2010).
Nanoparticle Encapsulation
It has been used in the preparation and characterization of water-soluble pyrazole-based nanoparticles via dendrimer encapsulation, indicating its potential in developing water-soluble formulations for bioactive pyrazole derivatives (Alfei et al., 2021).
Direcciones Futuras
The future directions of “2-(4-Bromopyridin-2-YL)ethanol” could involve its use in the synthesis of other chemical compounds. Pyridine derivatives have been known to exhibit diverse types of biological and pharmaceutical activities . Therefore, “2-(4-Bromopyridin-2-YL)ethanol” could potentially be used in the development of new drugs or materials.
Propiedades
IUPAC Name |
2-(4-bromopyridin-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c8-6-1-3-9-7(5-6)2-4-10/h1,3,5,10H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKBVIXZARNNGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Br)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00628581 | |
| Record name | 2-(4-Bromopyridin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00628581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromopyridin-2-YL)ethanol | |
CAS RN |
98280-12-7 | |
| Record name | 2-(4-Bromopyridin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00628581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



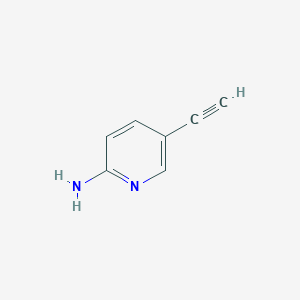
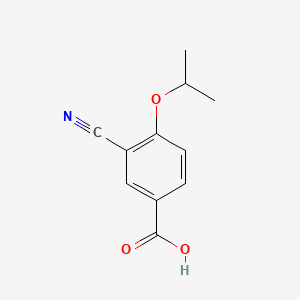
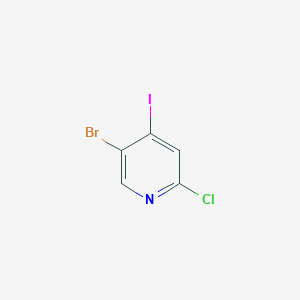
![4-Chloro-2-(methylsulfonyl)thieno[2,3-d]pyrimidine](/img/structure/B1592424.png)
![(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)methanamine](/img/structure/B1592426.png)
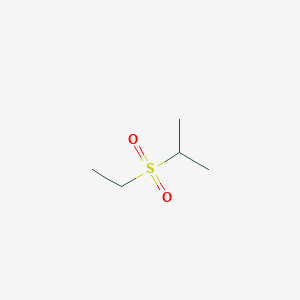


![7,7-Bis[1-(1-methoxyethoxy)ethoxy]-3,5-dimethyl-2,4,6-trioxa-7-siladecan-10-amine](/img/no-structure.png)
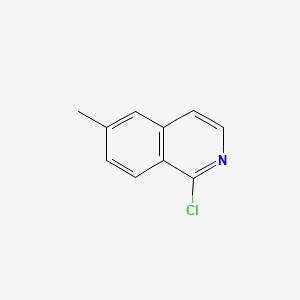

![1-Oxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B1592438.png)
